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Compound of Interest

Compound Name:
4,5,6-Triaminopyrimidine sulfate

hydrate

Cat. No.: B014933 Get Quote

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system,

is a critical physicochemical parameter that dictates a compound's journey from a laboratory

curiosity to a viable therapeutic agent. Low aqueous solubility can lead to poor absorption and

bioavailability, erratic dosing responses, and significant challenges in developing parenteral or

liquid oral dosage forms.[3] Early and accurate assessment of solubility—both kinetic and

thermodynamic—is therefore not merely a characterization step but a pivotal decision-making

point in the drug discovery and development pipeline.[3][4]

4,5,6-Triaminopyrimidine sulfate hydrate, with its multiple amine groups, is a polar molecule

whose behavior in solution is intricately linked to the properties of the solvent system,

particularly pH. As a sulfate salt, its solubility profile is expected to differ significantly from its

free base form. This guide will equip you with the foundational knowledge and practical

protocols to thoroughly characterize this important building block.

Physicochemical Profile and Its Implications for
Solubility
A molecule's structure is the primary determinant of its solubility. Understanding the key

physicochemical properties of 4,5,6-triaminopyrimidine sulfate hydrate provides the causal

basis for designing robust solubility experiments.
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Property Value / Information Source

Molecular Formula C₄H₉N₅O₄S [1][5]

Molecular Weight 223.21 g/mol [1][5]

Appearance
White to light yellow or light

orange crystalline powder
[2][6]

Known Solubility
Soluble in dimethyl sulfoxide

(DMSO)
[1][7][8]

The structure, featuring three amino groups on a pyrimidine ring, makes the molecule a weak

base. The presence of these ionizable groups means its aqueous solubility will be highly

dependent on the pH of the medium. At lower pH values (acidic conditions), the amino groups

will be protonated, leading to a cationic species that is expected to be more soluble in water

due to favorable ion-dipole interactions. The compound is supplied as a sulfate salt, which

already enhances its aqueous solubility compared to the free base. However, the precise

solubility still needs to be determined across the physiologically relevant pH range of 1.2 to 6.8,

as recommended by regulatory bodies like the ICH.[9][10]

Thermodynamic vs. Kinetic Solubility: A Tale of Two
Timelines
In pharmaceutical research, solubility is assessed in two distinct contexts, each providing

unique insights.[3]

Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable-state solubility of a

compound. It is determined by allowing an excess of the solid compound to equilibrate with

the solvent over an extended period (e.g., 24-48 hours) until the concentration of the

dissolved solute in the supernatant becomes constant.[4][11] This value is crucial for lead

optimization, pre-formulation, and establishing the parameters for the Biopharmaceutics

Classification System (BCS).[9][12] The "shake-flask" method is the gold standard for this

determination.[4][9]

Kinetic Solubility: This measures the concentration of a compound that remains in solution

after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous
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buffer.[3][4] Precipitation is assessed after a short incubation period (e.g., 1-2 hours).[13]

Kinetic solubility is a high-throughput screening method used in the early stages of drug

discovery to quickly flag compounds that might have solubility liabilities.[3] It often

overestimates the true thermodynamic solubility because it can reflect the solubility of a

transient, metastable solid form or a supersaturated solution.[11]

The relationship and typical workflow for these measurements can be visualized as follows:
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Caption: Workflow distinguishing kinetic and thermodynamic solubility assays.
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Key Factors Influencing the Solubility of Pyrimidine
Derivatives
The solubility of 4,5,6-triaminopyrimidine sulfate hydrate is not a single value but a function

of its environment. Based on studies of similar pyrimidine derivatives, the following factors are

paramount:

Temperature: For most solids, solubility is an endothermic process, meaning it increases with

temperature.[14][15] This relationship is often described by the van't Hoff equation.[16][17]

pH and Ionization: As a polybasic compound, the ionization state and thus the solubility of

4,5,6-triaminopyrimidine will be heavily influenced by pH.[14] The solubility is expected to be

lowest at a pH above its highest pKa and increase significantly as the pH drops and the

amino groups become protonated.

Solvent Composition: While aqueous solubility is often the primary focus, understanding

solubility in various organic and co-solvent systems is vital for synthesis, purification, and the

development of certain formulations. Pyrimidines are often soluble in polar organic solvents.

[14]

Crystal Polymorphism: The solid-state form (crystalline vs. amorphous, different polymorphs)

can have a profound impact on solubility. Amorphous forms are generally more soluble but

less stable than their crystalline counterparts, potentially converting to a less soluble form

over time.[11] It is critical to characterize the solid form used in solubility experiments.

Experimental Protocols for Rigorous Solubility
Determination
The following protocols represent self-validating systems for determining thermodynamic and

kinetic solubility. The causality behind each step is explained to ensure technical accuracy and

reproducibility.

Protocol 1: Thermodynamic (Equilibrium) Solubility via
Shake-Flask Method
This method is aligned with regulatory guidelines for BCS classification.[9][10][18]
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Objective: To determine the equilibrium solubility of 4,5,6-triaminopyrimidine sulfate hydrate
in various aqueous buffers.

Materials:

4,5,6-Triaminopyrimidine sulfate hydrate (characterized solid form)

Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)[10]

Glass vials with screw caps

Orbital shaker with temperature control (set to 37 ± 1 °C)[10][18]

Centrifuge

Syringe filters (e.g., 0.22 µm PVDF)

Calibrated pH meter

Analytical balance

Validated analytical method for quantification (e.g., HPLC-UV)[19]

Step-by-Step Methodology:

Preparation: Add an excess amount of the compound to a vial containing a known volume of

the selected buffer (e.g., 5-10 mg in 1-2 mL). The key is to ensure solid material remains

undissolved at equilibrium. Prepare in triplicate for each pH condition.[18]

Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C. Agitate

for a predetermined time (typically 24-48 hours). A preliminary experiment should be run to

determine the time required to reach a plateau in concentration.[11][20]

pH Measurement: After equilibration, measure the final pH of the suspension to ensure the

buffer capacity was sufficient.[10]

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to

pellet the excess solid.
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Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it

through a syringe filter to remove any remaining particulates. Causality Note: This step is

critical to prevent undissolved solid from artificially inflating the measured concentration.

Dilution & Quantification: Dilute the filtrate with the mobile phase to a concentration within

the calibrated range of the analytical method. Quantify the concentration using the validated

HPLC-UV or LC-MS method.[19]

Calculation: Calculate the solubility in mg/mL or mmol/L, accounting for any dilution factors.
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Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Protocol 2: Kinetic Solubility via DMSO Stock Addition
This method is ideal for rapid, early-stage assessment.[13][21]

Objective: To determine the kinetic solubility of 4,5,6-triaminopyrimidine sulfate hydrate from

a DMSO stock.

Materials:

10 mM stock solution of the compound in 100% DMSO

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

96-well microtiter plates (UV-transparent for direct UV assay)

Automated liquid handler or multichannel pipette

Plate shaker

Plate reader (Nephelometer or UV-Vis Spectrophotometer)[13]
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Step-by-Step Methodology:

Stock Addition: Dispense a small volume of the DMSO stock solution (e.g., 1-2 µL) into the

wells of the microtiter plate.

Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final

compound concentration and a low final DMSO percentage (typically ≤1-2%).[3] Causality

Note: The speed of addition and mixing can influence the result, so consistency is key.

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 2

hours).[13]

Detection (Two Common Paths):

Nephelometry (Light Scattering): Measure the turbidity of the solution using a

nephelometer. The amount of scattered light is proportional to the amount of precipitated

material.[13]

Direct UV / Filtration: For this method, the plate is centrifuged, and the supernatant is

transferred to a new plate for UV absorbance reading. Alternatively, a filter plate is used to

separate the precipitate before reading the absorbance of the filtrate.[4] The concentration

is determined by comparing the absorbance to a standard curve.

Data Analysis: The kinetic solubility is defined as the highest concentration at which no

significant precipitate is detected compared to controls.

Data Presentation and Interpretation
Quantitative solubility data must be presented clearly to allow for straightforward comparison

and interpretation.

Table 1: Hypothetical Thermodynamic Solubility Data for 4,5,6-Triaminopyrimidine Sulfate
Hydrate at 37 °C
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Buffer System
Final pH (Mean ±
SD)

Solubility (mg/mL)
(Mean ± SD, n=3)

Molar Solubility
(mol/L)

0.1 N HCl 1.21 ± 0.02 25.5 ± 1.3 0.114

Acetate Buffer 4.55 ± 0.03 10.2 ± 0.8 0.046

Phosphate Buffer 6.82 ± 0.02 1.5 ± 0.2 0.007

Interpretation for BCS Classification: A key application of thermodynamic solubility data is the

calculation of the Dose/Solubility Volume (DSV). An API is considered "highly soluble" if its

highest therapeutic dose can dissolve in ≤250 mL of aqueous media across the pH 1.2-6.8

range.[10][18]

DSV (mL) = Highest Therapeutic Dose (mg) / Lowest Measured Solubility (mg/mL)

Using the hypothetical data above, the lowest solubility is 1.5 mg/mL at pH 6.8. If the highest

anticipated dose of the final drug product were, for example, 250 mg, the DSV would be:

DSV = 250 mg / 1.5 mg/mL = 167 mL

Since 167 mL is less than 250 mL, this compound would be classified as highly soluble under

these hypothetical conditions.[18]

Conclusion
The solubility of 4,5,6-triaminopyrimidine sulfate hydrate is a multi-faceted property that is

fundamental to its successful application in pharmaceutical development. This guide has

established the critical distinction between thermodynamic and kinetic solubility, detailed the

primary factors influencing the dissolution of this compound, and provided robust, step-by-step

protocols for their experimental determination. By adhering to these rigorous methodologies—

grounded in the principles of causality and self-validation—researchers can generate high-

quality, reliable data. This enables informed decisions in lead optimization, guides formulation

strategies, and ultimately paves the way for the development of safe and effective medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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